REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]1[C:10]([NH2:16])=[CH:11][C:12]([Br:15])=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO[C:19](OC)(OC)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(Cl)Cl>[CH2:1]([N:8]1[C:9]2[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=2[N:16]=[C:19]1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
p-TsOH-H2O
|
Quantity
|
311.7 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4451 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC=1C(=CC(=CC1)Br)N
|
Name
|
|
Quantity
|
3096 μL
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=CC=C1)(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at rt under an atmosphere of Nitrogen for 40 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with 40% MeOH/water (375 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (20 ml)+H2O (80 ml) twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
40% MeOH/H2O (2×50 ml), and dried
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC2=C1C=CC(=C2)Br)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |